N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine
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Overview
Description
N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine is a compound that features a thiazole ring, a pyridine ring, and a benzene ringThe presence of the thiazole ring, which is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, contributes to the compound’s unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine typically involves the formation of the thiazole ring followed by its attachment to the pyridine and benzene rings. One common method involves the reaction of 4-aminobenzene-1,4-diamine with 2-bromo-4-(pyridin-3-yl)thiazole under specific conditions to form the desired compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines; reactions may require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted thiazole and pyridine derivatives .
Scientific Research Applications
N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N1-(4-(Pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine: Similar structure but with a pyrimidine ring instead of a thiazole ring.
4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide: Contains a thiazole ring and a benzenesulfonamide group.
Uniqueness
N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine is unique due to the combination of the thiazole, pyridine, and benzene rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,15H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFGMOKCQHOYKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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